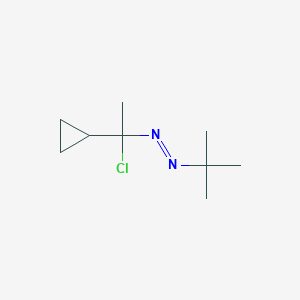
7-Ethoxy-4-hydroxy-2-oxo-2H-1-benzopyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates. The reaction is carried out in the presence of a base such as ammonium acetate. The process involves the formation of an intermediate, which undergoes cyclization to form the desired benzopyran derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1-Benzopyran-3-carbonitrile, 2-oxo-: Another benzopyran derivative with similar structural features.
2-Amino-4H-chromene-3-carbonitriles: Compounds with a similar core structure but different functional groups.
Uniqueness
2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
58138-66-2 |
|---|---|
Molekularformel |
C12H9NO4 |
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
7-ethoxy-4-hydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H9NO4/c1-2-16-7-3-4-8-10(5-7)17-12(15)9(6-13)11(8)14/h3-5,14H,2H2,1H3 |
InChI-Schlüssel |
UYZSGSYGYXAAMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)


![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)


![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)




